N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.
Scientific Research Applications
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the triazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include those with piperidine, triazole, and adamantane moieties. Examples include:
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- N-(1-Benzylpiperidin-4-yl)-2-furamide These compounds share structural similarities but differ in their functional groups and overall properties. The unique combination of functional groups in N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide gives it distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N5O2S/c1-2-35-26(19-31-28(37)30-16-23-13-24(17-30)15-25(14-23)18-30)32-33-29(35)38-20-27(36)34-10-8-22(9-11-34)12-21-6-4-3-5-7-21/h3-7,22-25H,2,8-20H2,1H3,(H,31,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMTVQQVLJANSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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